1-(2,5-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2,5-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes dichlorophenyl and trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the dichlorophenyl group: This step involves the substitution reaction where a dichlorophenyl group is introduced to the pyrazole ring.
Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The dichlorophenyl and trifluoromethyl groups can undergo substitution reactions with suitable reagents.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl and trifluoromethyl groups contribute to its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activities, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 1-(2,5-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid include:
1-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Differing in the position of the chlorine atoms on the phenyl ring.
1-(2,5-Dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Differing in the position of the trifluoromethyl group on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F3N2O2/c12-5-1-2-7(13)8(3-5)18-9(11(14,15)16)6(4-17-18)10(19)20/h1-4H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTOGDCLUWHFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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